molecular formula C27H30N2O6S B123270 Tobicillin CAS No. 151287-22-8

Tobicillin

Cat. No. B123270
M. Wt: 510.6 g/mol
InChI Key: MGKUHWMKIYHWOJ-AOHZBQACSA-N
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Description

Tobicillin (TBPC) is an ester derivative of penicillin G . It is a beta-Lactam antibiotic and a peptidoglycan biosynthesis inhibitor . TBPC has been shown to be an effective antibiotic for the treatment of enterococcicosis in yellowtail .


Molecular Structure Analysis

Tobicillin has a molecular formula of C27H30N2O6S . Its average mass is 510.602 Da and its monoisotopic mass is 510.182465 Da .


Physical And Chemical Properties Analysis

Tobicillin has a molecular formula of C27H30N2O6S . Its average mass is 510.602 Da and its monoisotopic mass is 510.182465 Da . The boiling point is 700.8ºC at 760mmHg and the density is 1.32g/cm3 .

Scientific Research Applications

Antibiotic Efficacy in Aquaculture

  • Research Context : Tobicillin, also known as TBPC, is an ester derivative of penicillin G (PCG) and has been studied for its effectiveness in treating enterococcicosis in yellowtail, a significant issue in aquaculture.
  • Key Findings : TBPC showed greater stability in acidic solutions compared to PCG, with a residual rate over 80% in pH 3 conditions after 6 hours. Its area under the blood concentration-time curve (AUC) was approximately seven times higher than that of PCG, indicating a potentially more effective absorption and retention in the organism. In a preliminary evaluation, TBPC significantly reduced the death rate in yellowtail infected with enterococcicosis, demonstrating its efficacy as a treatment option in aquaculture (Ooshima et al., 1997).

Translational Medicine Perspectives

  • Research Context : Tobicillin's development and application can be understood within the broader context of translational medicine, which involves testing novel therapeutic strategies developed through experimentation for human use.
  • Key Findings : Translational research highlights the importance of bridging laboratory discoveries and clinical applications, emphasizing the need for effective communication between basic scientists and clinicians. The journey of a compound like Tobicillin from laboratory research to practical application in aquaculture illustrates the two-way road of translational medicine (Marincola, 2003).

Ethnobotanical Relevance and Drug Discovery

  • Research Context : The discovery and application of compounds like Tobicillin can also be informed by ethnobotanical studies, which explore the relationship between humans and plants in various cultures, including traditional medicinal uses.
  • Key Findings : Ethnobotanical research contributes to the discovery of new drugs by documenting traditional knowledge and practices. This approach can lead to the identification of novel compounds and therapeutic agents, providing a rich source of data for pharmaceutical research and development (Amjad et al., 2017).

properties

IUPAC Name

[3-(2-methylpropanoyloxymethyl)phenyl] (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O6S/c1-16(2)25(32)34-15-18-11-8-12-19(13-18)35-26(33)22-27(3,4)36-24-21(23(31)29(22)24)28-20(30)14-17-9-6-5-7-10-17/h5-13,16,21-22,24H,14-15H2,1-4H3,(H,28,30)/t21-,22+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKUHWMKIYHWOJ-AOHZBQACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)C2C(SC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057648
Record name Tobicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tobicillin

CAS RN

151287-22-8
Record name 3-[(2-Methyl-1-oxopropoxy)methyl]phenyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151287-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tobicillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151287228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tobicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOBICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P43Z53ESB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
T Ooshima, S Kaneda, N Ise, M Okada, H Takagi - Fisheries science, 1997 - jstage.jst.go.jp
… Tobicillin (TBPC) is an ester of PCG synthesized at Chemical Products Research Laboratories, Fujisawa Phar maceutical Co., Ltd. The chemical formula, molecular weight and …
Number of citations: 1 www.jstage.jst.go.jp
Y Hosoi, T Asai, R Koike, M Tsuyuki… - Rev sci tech Off Int …, 2014 - researchgate.net
The use of veterinary antimicrobial agents in animals can result in the emergence and selection of resistant bacteria in food-producing animals. This study elucidated the use of …
Number of citations: 27 www.researchgate.net
K Jayalakshmi, M Veeraselvam… - J. Entomol. Zool …, 2021 - entomoljournal.com
Antibiotics are extensively used as therapeutic agents for the treatment of infectious diseases in humans and livestock. Penicillins, tetracyclines, sulphonamides, fluoroquinolones and …
Number of citations: 3 www.entomoljournal.com
D Vendrell, JL Balcázar, I Ruiz-Zarzuela… - … and infectious diseases, 2006 - Elsevier
… The most effective product has been tobicillin, which is an ester derived from penicillin G but is more stable, and which presents a higher concentration in the blood of fish. Its efficacy …
Number of citations: 454 www.sciencedirect.com
U Schwabe, WV Kern - … -Report 2003: Aktuelle Daten, Kosten, Trends und …, 2004 - Springer
… Propicillin (Baycillin) und Benzathinpenicillin (InfectoBicillin) sind mehr als doppelt so teuer wie Phenoxymethylpenicillinpräparate, haben aber keine besonderen therapeutischen …
Number of citations: 5 link.springer.com
V Kutu - 2017 - scholar.sun.ac.za
Rainbow trout farms in Mpumalanga Province, South Africa and Lesotho, have periodically suffered significant losses from infections caused by Gram-positive bacteria. Such outbreaks …
Number of citations: 1 scholar.sun.ac.za
T Aoki - 2016 - books.google.com
… ) includes cell-wall synthesis inhibitors like bicozamycin benzoate, fosfomycin; inhibitors of bacterial peptidoglycan synthesis such as β-lactam antibiotics (amoxicillin, ampicillin, tobicillin…
Number of citations: 4 books.google.com
GE Agga - 2013 - search.proquest.com
The use of antibiotics in food animals is of major concern as a purported cause of antimicrobial resistance (AMR) in human pathogens; as a result, alternatives to in-feed antibiotics such …
Number of citations: 5 search.proquest.com
LE Robles-Jimenez, E Aranda-Aguirre… - Animals, 2021 - mdpi.com
Simple Summary This work focuses on reviewing research works on antibiotic residues, evaluating antibiotics used in livestock production and their excretion in animal products and in …
Number of citations: 37 www.mdpi.com
SR Senthilkumar - 2014 - repository-tnmgrmu.ac.in
This thesis deals with the investigations carried out by the objective of developing controlled release formulations for widely used antibiotics norfloxacin and ofloxacin for the evaluation …
Number of citations: 2 repository-tnmgrmu.ac.in

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